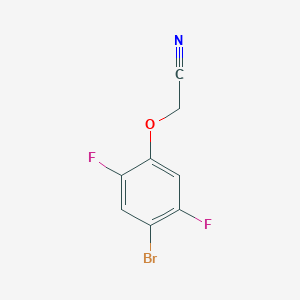

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile

Übersicht

Beschreibung

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structure and potential utility in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Nucleophilic Substitution: Reacting 4-bromo-2,5-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate.

Transition Metal Catalysis: Using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to couple 4-bromo-2,5-difluorophenol with an appropriate boronic acid derivative.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the bromo group with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.

Substitution: Various nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(4-bromo-2,5-difluoro-phenoxy)acetic acid.

Reduction: 2-(4-bromo-2,5-difluoro-phenoxy)ethylamine.

Substitution: 2-(4-azido-2,5-difluoro-phenoxy)acetonitrile.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile serves as an important intermediate in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. The unique functional groups allow for selective modifications, making it a versatile building block in synthetic chemistry.

Research has indicated that compounds similar to this compound exhibit biological activity that may be beneficial in drug discovery. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors. The compound's structure suggests potential inhibitory effects on certain biological pathways, which could lead to therapeutic applications in treating diseases.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate biological activity makes it a candidate for further exploration in the treatment of various conditions, including cancer and inflammatory diseases. The fluorine atoms may enhance the compound's metabolic stability and bioavailability.

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on synthesizing derivatives of this compound showed promising results as potential anti-cancer agents. The derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. Results indicated that modifications to the acetonitrile moiety significantly enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Development of Inhibitors

Another research effort explored the use of this compound as a scaffold for developing selective kinase inhibitors. The study demonstrated that certain derivatives exhibited potent inhibition against MEK kinases, which are implicated in various proliferative diseases such as cancer and psoriasis. This highlights the compound's potential role in targeted cancer therapies.

Wirkmechanismus

The mechanism by which 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,5-difluorobenzonitrile

2-Bromo-4,5-difluorophenol

2-(4-Bromo-2,5-difluoro-phenoxy)acetic acid

Uniqueness: 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which confer distinct chemical properties compared to similar compounds

Biologische Aktivität

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological properties through various mechanisms.

Chemical Structure and Properties

The chemical formula for this compound is C9H6BrF2NO. Its molecular structure can be represented as follows:

Structural Features

- Bromine and Fluorine Substituents : The presence of halogens (Br and F) can significantly influence the lipophilicity and reactivity of the compound, potentially enhancing its interaction with biological targets.

- Acetonitrile Group : The acetonitrile moiety may contribute to the compound's solubility and stability in biological systems.

Case Studies and Research Findings

- Kinase Inhibition : Research has shown that related compounds can effectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer biology. This suggests that this compound may also have similar inhibitory effects on kinases involved in tumor growth .

- Antimicrobial Potential : A study on fluorinated biphenyl ether compounds demonstrated that the incorporation of fluorine could enhance antimicrobial activity. This indicates a potential for this compound to exhibit similar properties .

- Toxicity and Selectivity : Preliminary evaluations of structurally related compounds have indicated varying levels of cytotoxicity across different cell lines. Understanding the selectivity and toxicity profile of this compound will be crucial for its development as a therapeutic agent .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential kinase inhibitor | Enzyme inhibition |

| Related fluorinated compounds | Antimicrobial | Disruption of microbial membranes |

| FGFR inhibitors | Anti-cancer | Inhibition of growth factor signaling |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution with nucleophiles due to electron withdrawal by adjacent fluorine atoms, activating the aromatic ring.

Table 1: NAS Reactions of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile

Mechanism:

-

Fluorine atoms ortho and para to bromine enhance ring activation via inductive effects.

-

Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution.

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

Table 2: Suzuki Coupling Reactions

Key Factors:

-

Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) enable efficient coupling under mild conditions .

-

Electron-rich boronic acids yield higher conversions due to enhanced transmetalation.

Nitrile Group Transformations

The acetonitrile moiety undergoes oxidation, reduction, and hydrolysis.

Table 3: Nitrile Reactivity

Mechanistic Insights:

-

Acidic oxidation converts –CN to –COOH via an intermediate imine .

-

LiAlH₄ reduces –CN to –CH₂NH₂ through a two-electron transfer process .

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct electrophiles to meta positions relative to themselves.

Table 4: EAS Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 2-(4-Bromo-2,5-difluoro-3-nitro-phenoxy)acetonitrile | 45% | |

| Cl₂, FeCl₃ | CH₂Cl₂, RT | 2-(3-Chloro-4-bromo-2,5-difluoro-phenoxy)acetonitrile | 38% |

Regioselectivity:

Side Reactions and Competing Pathways

-

Ether Cleavage: Strong acids (e.g., HBr) cleave the phenoxy–acetonitrile bond, forming 4-bromo-2,5-difluorophenol.

-

Debromination: Zn/HCl reduces –Br to –H under acidic conditions, yielding 2-(2,5-difluoro-phenoxy)acetonitrile.

Eigenschaften

IUPAC Name |

2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPMBTCSUWWWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.